Betaxolol hydrochloride

Catalog No.
S521048
CAS No.
63659-19-8
M.F
C18H30ClNO3
M. Wt
343.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Betaxolol hydrochloride

CAS Number

63659-19-8

Product Name

Betaxolol hydrochloride

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride

Molecular Formula

C18H30ClNO3

Molecular Weight

343.9 g/mol

InChI

InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H

InChI Key

CHDPSNLJFOQTRK-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Alcon, Betaxolol, ALO 1401 02, ALO-1401-02, ALO140102, Betaxolol, Betaxolol Alcon, Betaxolol Hydrochloride, Betoptic, Betoptima, Hydrochloride, Betaxolol, Kerlon, Kerlone, Oxodal, SL 75212, SL-75212, SL75212

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl

Description

The exact mass of the compound Betaxolol hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760048. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action:

Betaxolol reduces IOP by decreasing the production of aqueous humor, the fluid within the eye. The exact mechanism by which it achieves this is not fully understood, but it's believed to involve beta-adrenergic receptors in the ciliary body, a structure responsible for aqueous humor production [].

Clinical Trials and Efficacy:

Numerous clinical trials have investigated the efficacy of betaxolol hydrochloride in treating glaucoma. These studies have shown it to be a safe and effective option for lowering IOP, with comparable effectiveness to other topical beta-blockers like timolol [].

Advantages over Other Beta-Blockers:

Betaxolol may offer some advantages over other beta-blockers. It has a higher degree of selectivity for beta-1 receptors compared to beta-2 receptors []. This can be beneficial because beta-2 receptors are involved in bronchodilation, and blocking them can lead to respiratory side effects. Additionally, betaxolol appears to have a less pronounced effect on heart rate compared to some other beta-blockers [].

Areas of Ongoing Research:

While betaxolol is a well-established treatment for glaucoma, research continues to explore its potential applications and optimize its use. Some ongoing areas of investigation include:

  • Long-term safety and efficacy: Studies are ongoing to evaluate the long-term safety and effectiveness of betaxolol compared to other glaucoma medications.
  • Combination therapy: Researchers are investigating the potential benefits of combining betaxolol with other glaucoma medications to achieve better IOP control.
  • Novel delivery methods: Developing new formulations or delivery systems for betaxolol could improve patient compliance and medication efficacy.

Betaxolol hydrochloride is a selective beta-1 adrenergic receptor blocker, primarily used in the management of hypertension and certain types of glaucoma. Its chemical structure is represented as 2-propanol, 1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-[(1-methylethyl)amino]-, hydrochloride, (±)-, with a molecular formula of C₁₈H₂₉NO₃·HCl. This compound appears as a white crystalline powder that is soluble in water, ethanol, chloroform, and methanol, with a pKa of 9.4 .

Betaxolol hydrochloride acts as a competitive antagonist at β1-adrenergic receptors, primarily located in the heart. By blocking these receptors, it reduces the effects of the hormone epinephrine (adrenaline), leading to:

  • Decreased heart rate and contractility
  • Lowered blood pressure
  • Decreased aqueous humor production in the eye (relevant for glaucoma treatment) []

Betaxolol hydrochloride is generally well-tolerated, but common side effects include fatigue, dizziness, and gastrointestinal disturbances. More serious adverse effects like bronchospasm and heart failure can occur in susceptible individuals [].

Safety data:

  • LD50 (oral, rat): 1200 mg/kg []
  • No significant mutagenic or carcinogenic potential has been reported [].
Typical of beta-blockers. It selectively inhibits beta-1 adrenergic receptors, leading to decreased heart rate and cardiac output. The compound may also exhibit some interactions with beta-2 adrenergic receptors, although its selectivity minimizes systemic side effects such as bronchospasm .

The metabolic pathways primarily involve liver enzymes, specifically cytochrome P450 isoforms, which facilitate the oxidation and conjugation processes that lead to its metabolites .

The primary biological activity of betaxolol hydrochloride is its role as a beta-1 adrenergic antagonist. By blocking these receptors in the heart and vascular smooth muscle, it reduces heart rate and blood pressure. Additionally, betaxolol lowers intraocular pressure by decreasing aqueous humor production in the eye, making it effective for treating primary open-angle glaucoma .

Moreover, betaxolol has been noted for its neuroprotective effects on retinal neurons during ischemia-reperfusion injury .

Synthesis of betaxolol hydrochloride typically involves several steps:

  • Formation of the Phenoxy Compound: The synthesis begins with the reaction of phenolic compounds with alkyl halides to form phenoxy ethers.
  • Cyclopropyl Substitution: Cyclopropyl groups are introduced through specific alkylation reactions.
  • Amine Formation: The final step involves the introduction of the isopropylamino group through reductive amination or similar methods.
  • Hydrochloride Salt Formation: The hydrochloride salt is formed by reacting the base form of betaxolol with hydrochloric acid .

Recent advancements have focused on improving the scalability and purity of these synthesis processes to meet pharmaceutical standards .

Betaxolol hydrochloride is primarily utilized in:

  • Hypertension Management: It effectively lowers blood pressure by reducing cardiac workload.
  • Glaucoma Treatment: Used topically to decrease intraocular pressure in patients with glaucoma.
  • Cardiac Conditions: It may be prescribed for angina and other heart-related issues due to its ability to lower heart rate and myocardial oxygen demand .

Betaxolol exhibits various drug interactions that can alter its effectiveness or increase side effects:

  • Adenosine: Betaxolol may enhance the arrhythmogenic effects of adenosine.
  • Agomelatine: Co-administration can decrease the metabolism of agomelatine when taken together .
  • Other Beta-Blockers: Caution is advised when used alongside other beta-blockers due to additive effects on heart rate and blood pressure .

Several compounds share similarities with betaxolol hydrochloride in terms of structure and function:

Compound NameSelectivityPrimary UseUnique Features
MetoprololBeta-1HypertensionGreater systemic side effects than betaxolol
AtenololBeta-1HypertensionLonger half-life but less lipid solubility
TimololNon-selectiveGlaucomaCan cause bronchospasm due to beta-2 activity
BisoprololBeta-1Heart failureMore potent than metoprolol

Betaxolol's unique profile lies in its higher selectivity for beta-1 receptors compared to other beta-blockers like timolol, which can lead to fewer respiratory side effects . Additionally, its neuroprotective properties in ocular applications set it apart from other compounds used for similar indications.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

343.1914215 g/mol

Monoisotopic Mass

343.1914215 g/mol

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6X97D2XT0O

Related CAS

63659-18-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 48 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 47 of 48 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Betaxolol Hydrochloride is the hydrochloride salt form of betaxolol, a beta-1-selective adrenergic receptor antagonist without intrinsic sympathomimetic activity. Betaxolol hydrochloride acts on the heart and circulatory system and decreases cardiac contractility and rate, thereby reducing cardiac output. When applied topically in the eye, it lowers intraocular pressure by reducing aqueous humor secretion.

MeSH Pharmacological Classification

Antihypertensive Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB1 [HSA:153] [KO:K04141]

Pictograms

Irritant

Irritant

Other CAS

72424-72-7
63659-19-8

Wikipedia

Betaxolol hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Auvity S, Chiadmi F, Cisternino S, Fontan JE, Schlatter J. A Rapid Stability-Indicating RP-HPLC Method for the Determination of Betaxolol Hydrochloride in Pharmaceutical Tablets. Anal Chem Insights. 2013;8:1-7. doi: 10.4137/ACI.S11256. Epub 2013 Mar 11. PubMed PMID: 23531643; PubMed Central
2: Jain K, Kumar RS, Sood S, Dhyanandhan G. Betaxolol hydrochloride loaded chitosan nanoparticles for ocular delivery and their anti-glaucoma efficacy. Curr Drug Deliv. 2013 Oct;10(5):493-9. PubMed PMID: 23410069.
3: Plager DA, Whitson JT, Netland PA, Vijaya L, Sathyan P, Sood D, Krishnadas SR, Robin AL, Gross RD, Scheib SA, Scott H, Dickerson JE; BETOPTIC S Pediatric Study Group. Betaxolol hydrochloride ophthalmic suspension 0.25% and timolol gel-forming solution 0.25% and 0.5% in pediatric glaucoma: a randomized clinical trial. J AAPOS. 2009 Aug;13(4):384-90. doi: 10.1016/j.jaapos.2009.04.017. PubMed PMID: 19683191.

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